
1,4-Cubanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Cubanediol is a chemical compound with the molecular formula C₈H₁₀O₂ It is a derivative of cubane, a hydrocarbon with a cubic structure The compound features hydroxyl groups attached to the 1 and 4 positions of the cubane ring, making it a diol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Cubanediol can be synthesized through several methods. One common approach involves the hydroxylation of cubane derivatives. For instance, cubane can be subjected to a series of reactions, including halogenation and subsequent substitution with hydroxyl groups. Another method involves the use of metal-catalyzed reactions to introduce hydroxyl groups at specific positions on the cubane ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions. This may include the use of catalysts, controlled temperatures, and specific reagents to ensure high yield and purity of the final product. The process is designed to be efficient and cost-effective for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Cubanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives with altered properties.
Substitution: The hydroxyl groups can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can produce a wide range of functionalized cubane derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Cubanediol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of advanced materials, including polymers and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,4-Cubanediol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The cubane core provides a rigid framework that can affect the compound’s overall behavior in chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Butanediol: A linear diol with similar hydroxyl functionality but different structural properties.
1,4-Cyclohexanediol: A cyclic diol with a six-membered ring structure.
1,4-Benzenediol: An aromatic diol with hydroxyl groups attached to a benzene ring.
Uniqueness of 1,4-Cubanediol
This compound is unique due to its cubane core, which imparts distinct chemical and physical properties. Unlike linear or cyclic diols, the cubic structure of cubane provides rigidity and stability, making this compound a valuable compound for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C8H8O2 |
|---|---|
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
cubane-1,4-diol |
InChI |
InChI=1S/C8H8O2/c9-7-1-2-4(7)6-5(7)3(1)8(2,6)10/h1-6,9-10H |
InChI-Schlüssel |
JAIUWYQLAJOXPR-UHFFFAOYSA-N |
Kanonische SMILES |
C12C3C4C1(C5C2C3(C45)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


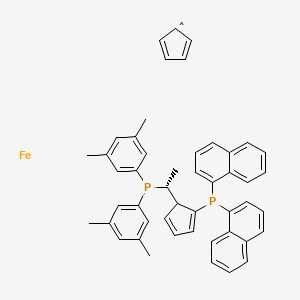
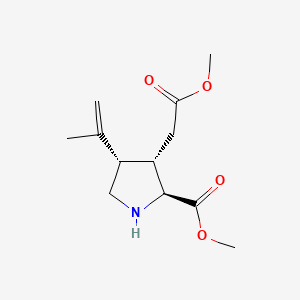
![N-[3-oxo-3',6'-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9'-xanthene]-5-yl]acetamide](/img/structure/B12324839.png)
![4-[2-[[2-[[2-[[6-amino-2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-5-[[1-[[1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12324842.png)
![4-[[1-[[1-(4-nitro-N-[1-oxo-3-phenyl-1-(pyrrolidine-2-carbonylamino)propan-2-yl]anilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12324844.png)

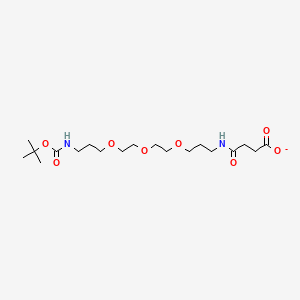
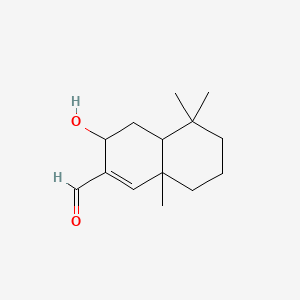
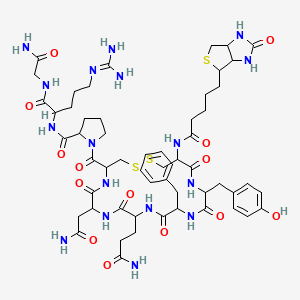
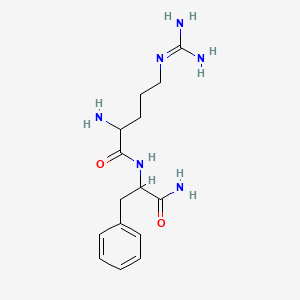
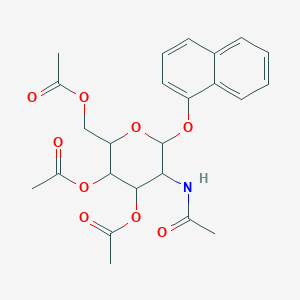


![5,9a-Dihydroxy-3,5,8a-trimethyl-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one](/img/structure/B12324887.png)
